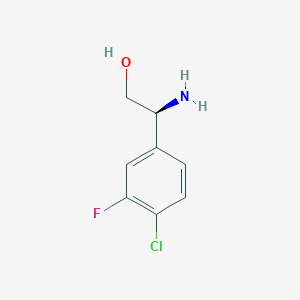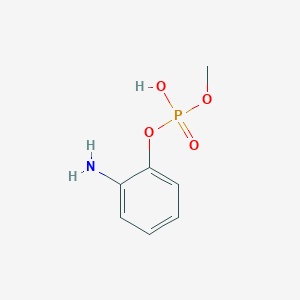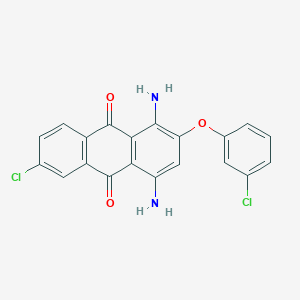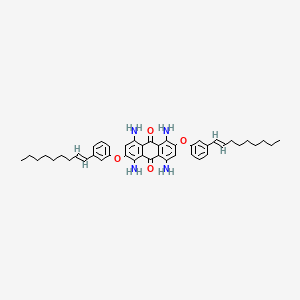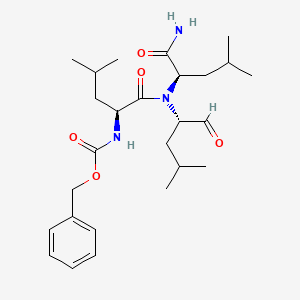![molecular formula C24H20N2O4 B13143165 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline CAS No. 1807-99-4](/img/structure/B13143165.png)
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline is a complex organic compound that belongs to the class of chromenoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromenoquinoxaline core with methoxy groups at positions 3 and 6, and a methoxyphenyl group at position 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted o-phenylenediamines with chromone derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromenoquinoxaline core can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenoquinoxalines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with DNA, causing disruption of replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Chromone: Shares the chromone core but lacks the quinoxaline moiety.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different core structures.
Uniqueness
3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline is unique due to its combined chromenoquinoxaline core and methoxyphenyl substitution, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1807-99-4 |
|---|---|
Formule moléculaire |
C24H20N2O4 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-6-(4-methoxyphenyl)chromeno[4,3-b]quinoxaline |
InChI |
InChI=1S/C24H20N2O4/c1-27-16-10-8-15(9-11-16)24(29-3)23-22(25-19-6-4-5-7-20(19)26-23)18-13-12-17(28-2)14-21(18)30-24/h4-14H,1-3H3 |
Clé InChI |
VODKBINZIUJCJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C3=NC4=CC=CC=C4N=C3C5=C(O2)C=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


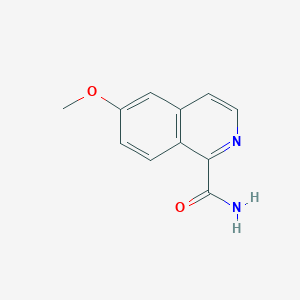

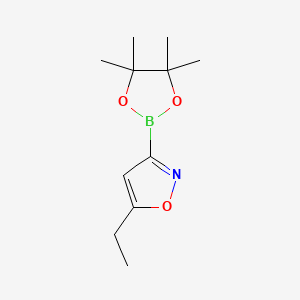
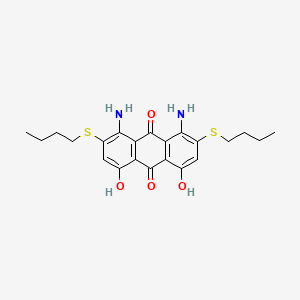
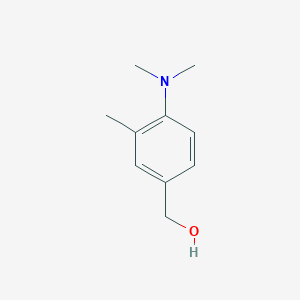
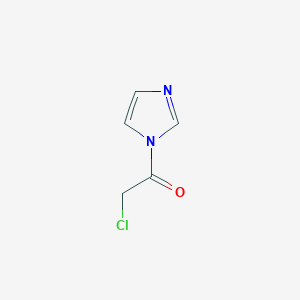
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
